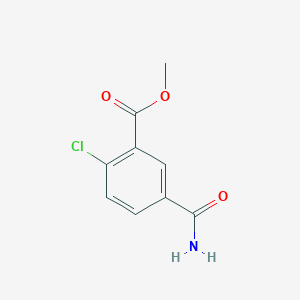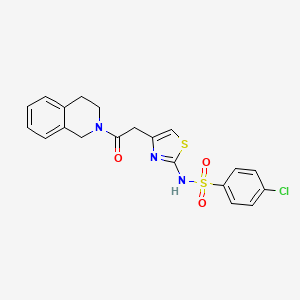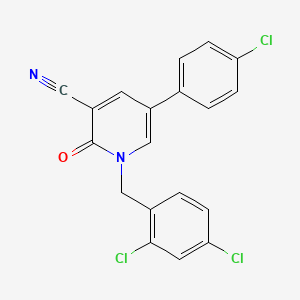![molecular formula C19H21ClN2OS B2846079 N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797289-01-0](/img/structure/B2846079.png)
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalide and a thiolamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the thiazepane intermediate with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group. Common reagents for this reaction include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new thiazepane derivatives with potential biological activities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its efficacy against different pathogens and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs targeting specific diseases, such as bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties. It is studied for its potential use in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound targets specific enzymes or receptors in the cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death.
Pathways Involved: The compound may interfere with key cellular pathways, such as DNA replication, protein synthesis, or signal transduction. This can result in the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparación Con Compuestos Similares
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: This compound also contains a 4-chlorobenzyl group but differs in its overall structure and functional groups. It is used as an antimicrobial agent and has a different mechanism of action.
N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine: This compound contains two 4-chlorobenzyl groups and a tetraazole ring. It is studied for its potential use as a pharmaceutical intermediate and has different chemical properties and applications.
The uniqueness of this compound lies in its thiazepane ring structure, which imparts specific chemical and biological properties that are distinct from other similar compounds.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-17-8-6-15(7-9-17)14-21-19(23)22-11-10-18(24-13-12-22)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQXNGVDXXZPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)


![Methyl 2-[(Dimethylamino)methyl]benzoate](/img/structure/B2846002.png)
![Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2846005.png)
![4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2846007.png)
![1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea](/img/structure/B2846008.png)
![N-{4-[(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2846009.png)
![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2846010.png)
![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)
![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2846015.png)
![(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2846017.png)


